2-(Pyridin-4-yl)quinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family, characterized by the presence of a pyridine ring at the 2-position and a hydroxyl group at the 4-position of the quinazoline moiety. This compound has garnered attention due to its potential biological activities, including antitumor and antihistaminic properties, making it a subject of interest in medicinal chemistry.
This compound can be classified under heterocyclic compounds, specifically as a derivative of quinazoline. Quinazolines are bicyclic compounds consisting of a benzene ring fused to a pyrimidine ring. The presence of the pyridine substituent enhances its chemical reactivity and biological activity. The synthesis of 2-(Pyridin-4-yl)quinazolin-4-ol has been reported in various studies focusing on developing new pharmaceutical agents .
The synthesis of 2-(Pyridin-4-yl)quinazolin-4-ol typically involves multi-step organic reactions. One common method includes:
For example, one synthesis route described involves refluxing anthranilic acid with specific aldehydes in ethanol, followed by treatment with phosphorus oxychloride to facilitate the formation of quinazoline derivatives, which are then reacted with pyridine derivatives to yield 2-(Pyridin-4-yl)quinazolin-4-ol .
Key spectral data for characterization may include:
2-(Pyridin-4-yl)quinazolin-4-ol can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize new derivatives for medicinal purposes .
The mechanism of action for compounds like 2-(Pyridin-4-yl)quinazolin-4-ol often involves interaction with specific biological targets:
Quantitative data on binding affinity and efficacy against specific targets would typically be derived from in vitro studies and molecular docking simulations .
Relevant analyses such as thermal analysis (e.g., differential scanning calorimetry) can provide insights into thermal stability and phase transitions .
2-(Pyridin-4-yl)quinazolin-4-ol has several potential applications:
The ongoing research continues to explore its full therapeutic potential, particularly in treating allergic conditions and cancers .
2-(Pyridin-4-yl)quinazolin-4-ol belongs to the quinazolinone family, characterized by a fused bicyclic system comprising benzene and pyrimidine rings. Its molecular formula is C₁₃H₉N₃O, with a molecular weight of 223.23 g/mol. According to IUPAC conventions, the parent compound is designated as quinazolin-4(3H)-one, reflecting the carbonyl group at position 4. The substituent at position 2—a pyridin-4-yl group—yields the systematic name 2-(pyridin-4-yl)quinazolin-4(3H)-one. This nomenclature adheres to the priority order where the pyrimidine nitrogen positions take precedence over the pyridine ring numbering [5]. The 4-ol suffix (alternatively 4-hydroxyquinazoline) acknowledges the lactam-lactim tautomerism inherent to this scaffold (Section 1.1.3).
Table 1: Fundamental Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₃H₉N₃O |
Molecular Weight | 223.23 g/mol |
IUPAC Name | 2-(pyridin-4-yl)quinazolin-4(3H)-one |
Alternative Name | 2-(Pyridin-4-yl)-4-hydroxyquinazoline |
X-ray diffraction studies of analogous 2-arylquinazolin-4-ols reveal a nearly coplanar arrangement between the quinazoline core and the C2-aryl substituent. The dihedral angle between these planes typically measures <10°, indicating extensive π-conjugation. This planarity arises from minimized steric hindrance and electronic delocalization between the pyridin-4-yl group and the quinazoline system.
In the solid state, molecules assemble via intermolecular hydrogen bonding between the N3-H and carbonyl oxygen (lactam form) or hydroxyl and ring nitrogen (lactim form), forming centrosymmetric dimers. Additional stabilization involves:
Table 2: Crystallographic Parameters for Representative Analogues
Parameter | Value | Role in Packing |
---|---|---|
Dihedral Angle (Quin-Py) | 5–10° | Planarity for conjugation |
N-H···O=C Bond Length | 2.8–3.0 Å | Dimer formation |
π-π Distance | 3.4–3.6 Å | Stacking columns |
C-H···N Distance | 2.6–2.9 Å | Lateral stabilization |
This compound exhibits a dynamic equilibrium between two primary tautomers:
Resonance stabilization is pronounced in both forms:
¹H NMR (DMSO-d₆, 400 MHz):
¹³C NMR (100 MHz, DMSO-d₆):
FT-IR (KBr, cm⁻¹):
Table 3: Key NMR Assignments
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 12.5 | bs | N3-H (lactam) |
¹H | 8.60 | d | Pyridin-4-yl H2/H6 |
¹H | 7.45 | d | Pyridin-4-yl H3/H5 |
¹H | 8.20 | dd | Quinazoline H5 |
¹³C | 161.8 | - | C4 (carbonyl) |
¹³C | 151.2 | - | Pyridin-4-yl C2/C6 |
¹³C | 148.9 | - | Quinazoline C4a |
Under electron ionization (EI-MS) conditions, 2-(pyridin-4-yl)quinazolin-4-ol displays a molecular ion peak at m/z 223 [M]⁺, consistent with C₁₃H₉N₃O. Characteristic fragmentation pathways include:
High-resolution mass spectrometry (HRMS) confirms elemental composition, with calculated [M+H]⁺ at m/z 224.0818 (C₁₃H₁₀N₃O⁺) and observed values typically within 3 ppm error [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7